

Navigating the Synthesis Landscape: A Technical Guide to Fmoc-D-Asp-NH2

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Compound of Interest

Compound Name: **Fmoc-D-asp-NH2**

Cat. No.: **B557730**

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A comprehensive technical guide offering an in-depth analysis of the solubility, handling, and application of **Fmoc-D-Asp-NH2** powder. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis.

Introduction

Fmoc-D-Asp-NH2 is a pivotal building block in modern solid-phase peptide synthesis (SPPS). As a protected derivative of D-aspartic acid, its unique structural characteristics are leveraged to construct complex peptide chains with precise stereochemistry. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino function provides stability under acidic conditions and allows for facile deprotection under mild basic conditions, a cornerstone of the Fmoc-based synthesis strategy. This guide elucidates the critical aspects of solubility and handling of **Fmoc-D-Asp-NH2** to ensure its optimal use in research and manufacturing environments.

Physicochemical Properties

While specific quantitative solubility data for **Fmoc-D-Asp-NH2** is not extensively documented in publicly available literature, valuable insights can be drawn from its closely related analogue, Fmoc-D-Asp(OtBu)-OH. The presence of the amide group in **Fmoc-D-Asp-NH2** in place of a tert-butyl ester is expected to influence its solubility profile, likely increasing its polarity.

Table 1: Physicochemical and Solubility Data of **Fmoc-D-Asp-NH₂** and a Key Analogue

Property	Fmoc-D-Asp-NH ₂	Fmoc-D-Asp(OtBu)-OH (Analogue for comparison)
CAS Number	200335-41-7	112883-39-3[1][2]
Molecular Formula	C ₁₉ H ₁₈ N ₂ O ₅	C ₂₃ H ₂₅ NO ₆ [1][2]
Molecular Weight	354.36 g/mol	411.45 g/mol [1][2]
Appearance	White to off-white powder	White to off-white solid[1]
Solubility in DMSO	Data not available	100 mg/mL (243.04 mM)[1]
General Solubility	Expected to be soluble in polar aprotic solvents like DMF, NMP, and DMSO.	Soluble in polar aprotic solvents.

Note: The solubility of **Fmoc-D-Asp-NH₂** is anticipated to be comparable to or slightly different from its tert-butyl protected analogue due to the change in the side-chain functional group.

Handling and Storage Protocols

Proper handling and storage are paramount to maintain the integrity and reactivity of **Fmoc-D-Asp-NH₂** powder.

Table 2: Recommended Handling and Storage Conditions

Condition	Recommendation	Rationale
Storage Temperature	Long-term: -20°C; Short-term: 2-8°C	Minimizes degradation over time.
Atmosphere	Store under an inert atmosphere (e.g., Argon or Nitrogen).	Protects against oxidation and moisture.
Moisture	Keep in a tightly sealed container in a dry place/desiccator.	The Fmoc group is sensitive to moisture, which can lead to hydrolysis.
Light	Protect from direct light.	The Fmoc group can be light-sensitive.
Handling	Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or fume hood to avoid inhalation of the powder.	Ensures personnel safety and prevents contamination.

Experimental Protocols

Preparation of a Stock Solution

This protocol outlines a general procedure for preparing a stock solution of **Fmoc-D-Asp-NH₂** for use in solid-phase peptide synthesis.

Materials:

- **Fmoc-D-Asp-NH₂** powder
- Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent
- Inert gas (Argon or Nitrogen)
- Vortex mixer

- Appropriate volumetric glassware and syringes

Procedure:

- Allow the sealed container of **Fmoc-D-Asp-NH₂** to equilibrate to room temperature before opening to prevent condensation of moisture.
- Under a stream of inert gas, weigh the desired amount of **Fmoc-D-Asp-NH₂** powder into a clean, dry volumetric flask.
- Add a portion of the anhydrous solvent (e.g., DMF) to the flask.
- Gently swirl or vortex the mixture to facilitate dissolution. Sonication may be cautiously applied if necessary.
- Once fully dissolved, add the solvent to the final volume.
- The freshly prepared solution should be used immediately for best results. If short-term storage is necessary, blanket the solution with inert gas and store at low temperatures.

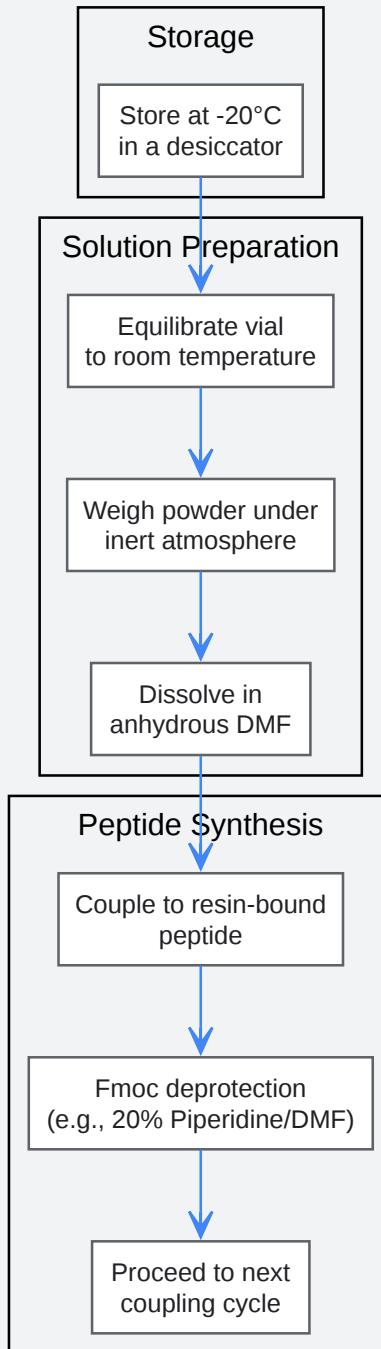
Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-D-Asp-NH₂ serves as a crucial building block in SPPS for the introduction of a D-aspartic acid residue with a C-terminal amide.^[3] The Fmoc protecting group is stable during the coupling reactions and is selectively removed using a mild base, typically a solution of piperidine in DMF, to allow for the elongation of the peptide chain.^[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical workflow for handling **Fmoc-D-Asp-NH₂** and its role in the SPPS cycle.

Experimental Workflow for Handling Fmoc-D-Asp-NH2

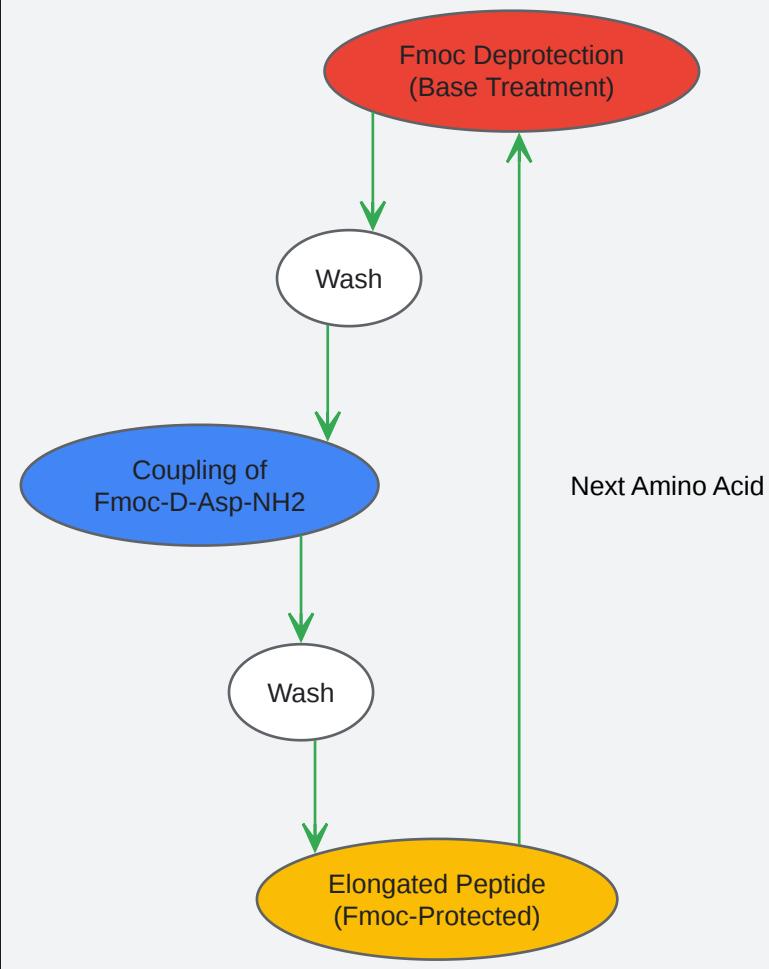
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Caption: Workflow for handling **Fmoc-D-Asp-NH2** from storage to use in synthesis.

Fmoc-SPPS Cycle with Fmoc-D-Asp-NH₂

Resin-Bound Peptide
(Free N-terminus)

Iterative Cycle



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